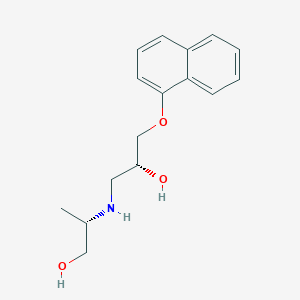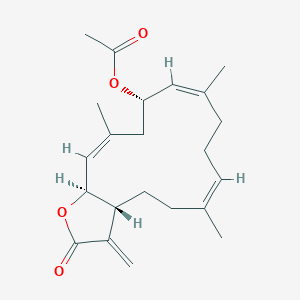
1-(2-Diethylaminoacetamidomethylphenoxy)-n-octane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Diethylaminoacetamidomethylphenoxy)-n-octane hydrochloride, also known as ADB-CHMINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. ADB-CHMINACA is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, but is believed to be more potent. In
Applications De Recherche Scientifique
1-(2-Diethylaminoacetamidomethylphenoxy)-n-octane hydrochloride has been used in scientific research to study the effects of synthetic cannabinoids on the human body. It has been found to have potent effects on the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. This compound has also been used to study the effects of synthetic cannabinoids on the cardiovascular system, respiratory system, and immune system.
Mécanisme D'action
1-(2-Diethylaminoacetamidomethylphenoxy)-n-octane hydrochloride binds to the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. This binding leads to the activation of these receptors, which results in the release of neurotransmitters such as dopamine and serotonin. The release of these neurotransmitters is responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have potent effects on the cardiovascular system, respiratory system, and immune system. It has been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications. This compound has also been shown to cause respiratory depression and suppression of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Diethylaminoacetamidomethylphenoxy)-n-octane hydrochloride has several advantages for use in lab experiments. It is a potent synthetic cannabinoid that can be used to study the effects of cannabinoids on the human body. However, there are also several limitations to using this compound in lab experiments. It is a synthetic compound that may not accurately represent the effects of natural cannabinoids. Additionally, this compound has potent psychoactive effects that may make it difficult to study in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-(2-Diethylaminoacetamidomethylphenoxy)-n-octane hydrochloride. One area of research is to study the long-term effects of this compound on the human body. Another area of research is to study the effects of this compound on different populations, such as adolescents or individuals with pre-existing medical conditions. Additionally, research could be done to develop new synthetic cannabinoids that have less potent psychoactive effects and fewer negative side effects.
Méthodes De Synthèse
1-(2-Diethylaminoacetamidomethylphenoxy)-n-octane hydrochloride is synthesized by reacting 1-(2-diethylaminoethyl)-2-methyl-1H-indole-3-carboxylic acid with methyl 2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3-methylbutanoate in the presence of a base and a catalyst. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt of this compound.
Propriétés
Numéro CAS |
106280-82-4 |
|---|---|
Formule moléculaire |
C21H37ClN2O2 |
Poids moléculaire |
385 g/mol |
Nom IUPAC |
diethyl-[2-[(2-octoxyphenyl)methylamino]-2-oxoethyl]azanium;chloride |
InChI |
InChI=1S/C21H36N2O2.ClH/c1-4-7-8-9-10-13-16-25-20-15-12-11-14-19(20)17-22-21(24)18-23(5-2)6-3;/h11-12,14-15H,4-10,13,16-18H2,1-3H3,(H,22,24);1H |
Clé InChI |
SXVQKVXOIHNIOK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CC=CC=C1CNC(=O)C[NH+](CC)CC.[Cl-] |
SMILES canonique |
CCCCCCCCOC1=CC=CC=C1CNC(=O)C[NH+](CC)CC.[Cl-] |
Synonymes |
1-(2-Diethylaminoacetamidomethylphenoxy)-n-octane hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



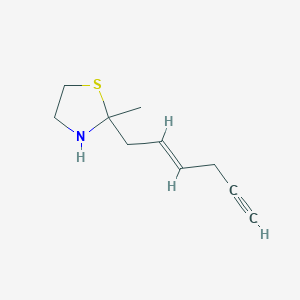


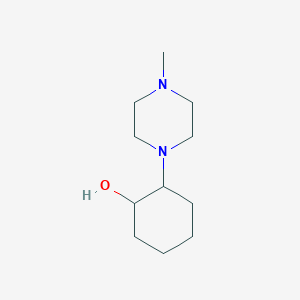
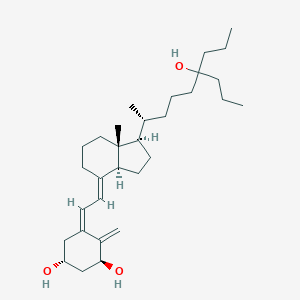
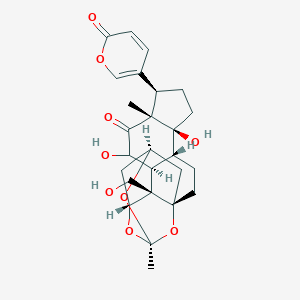
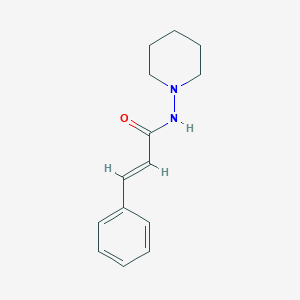
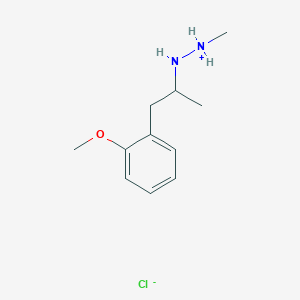


![(5R,9R,10R,13R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B217753.png)
![2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid](/img/structure/B217754.png)
